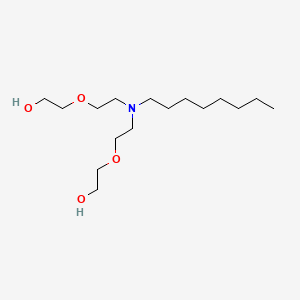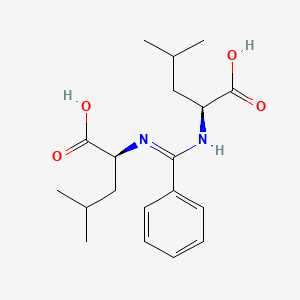
Benzamidine, N,N'-bis(L-carboxyisobutylmethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- is a specialized organic compound known for its unique structure and properties. It is a derivative of benzamidine, which is an organic compound with the formula C6H5C(NH)NH2. Benzamidine itself is a white solid that is slightly soluble in water and is often used as a reversible competitive inhibitor of trypsin, trypsin-like enzymes, and serine proteases .
Preparation Methods
The synthesis of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves several steps. One common method includes the reaction of benzanilides with phosphoric anhydride, leading to the formation of N-substituted aroyl and acyl amidines . This reaction typically requires controlled conditions, including specific temperatures and reaction times, to ensure the desired product is obtained. Industrial production methods may involve large-scale reactions using similar principles but optimized for efficiency and yield.
Chemical Reactions Analysis
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include haloketones, which facilitate the formation of 2,4-disubstituted imidazoles . The major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted imidazoles and other related compounds.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a ligand in protein crystallography to prevent proteases from degrading proteins of interest . In biology and medicine, it serves as a competitive inhibitor of trypsin and other serine proteases, making it valuable in studies involving enzyme inhibition and protein interactions . Additionally, its derivatives have potential therapeutic applications, including the treatment of inflammatory conditions and infections .
Mechanism of Action
The mechanism of action of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- involves its role as a reversible competitive inhibitor of trypsin and trypsin-like enzymes . It binds to the active site of these enzymes, preventing substrate binding and subsequent enzymatic activity. This inhibition is crucial in various biochemical processes, including protein digestion and regulation of protease activity.
Comparison with Similar Compounds
Benzamidine, N,N’-bis(L-carboxyisobutylmethyl)- can be compared to other similar compounds, such as benzimidazoles and benzamides. These compounds share structural similarities but differ in their specific functional groups and applications. For example, benzimidazoles are known for their use in the synthesis of multisubstituted or fused tetracyclic compounds , while benzamides are used in various pharmaceutical applications . The unique structure of benzamidine, N,N’-bis(L-carboxyisobutylmethyl)-, particularly its carboxyisobutylmethyl groups, distinguishes it from these related compounds and contributes to its specific properties and applications.
Properties
CAS No. |
73664-84-3 |
|---|---|
Molecular Formula |
C19H28N2O4 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
(2S)-2-[[N-[(1S)-1-carboxy-3-methylbutyl]-C-phenylcarbonimidoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C19H28N2O4/c1-12(2)10-15(18(22)23)20-17(14-8-6-5-7-9-14)21-16(19(24)25)11-13(3)4/h5-9,12-13,15-16H,10-11H2,1-4H3,(H,20,21)(H,22,23)(H,24,25)/t15-,16-/m0/s1 |
InChI Key |
SXSUAHINKAZKLI-HOTGVXAUSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=N[C@@H](CC(C)C)C(=O)O)C1=CC=CC=C1 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=NC(CC(C)C)C(=O)O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,3-Dimethyl-2-oxabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14457612.png)

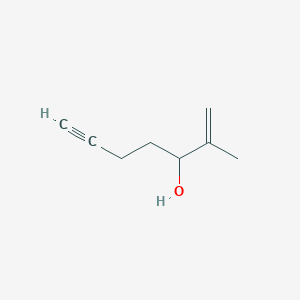
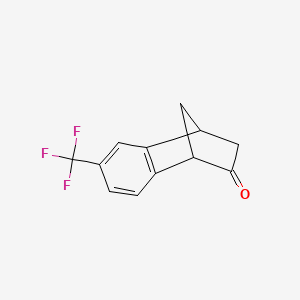
![1-[(4-Methylphenyl)methyl]aziridine-2-carbonitrile](/img/structure/B14457650.png)
![N-Carbamoyl-2-cyano-2-[({[(propan-2-yl)oxy]carbonyl}oxy)imino]acetamide](/img/structure/B14457656.png)
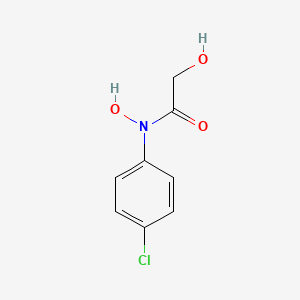

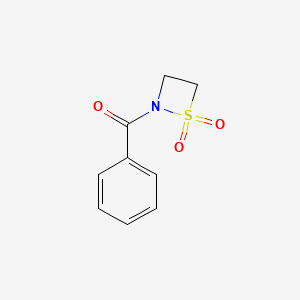
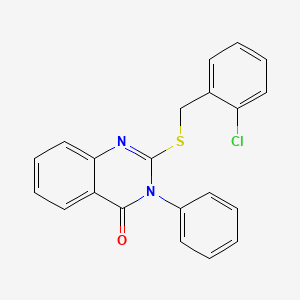
![Silanamine, N-[bis(trimethylsilyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-](/img/structure/B14457694.png)
![4-Butoxyphenyl 4-propylbicyclo[2.2.2]octane-1-carboxylate](/img/structure/B14457698.png)
